molecular formula C₇H₉Cl₂NO₃S B029603 N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine CAS No. 2148-31-4

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine

Cat. No.: B029603
CAS No.: 2148-31-4
M. Wt: 258.12 g/mol
InChI Key: LPPJGTSPIBSYQO-KDXUVAGDSA-N
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Description

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine is a compound that belongs to the class of N-acyl-L-amino acids It is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule, and a 1,2-dichloroethenyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine typically involves the reaction of L-cysteine with 1,2-dichloroethene in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Purification steps such as crystallization, filtration, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The 1,2-dichloroethenyl group can be reduced to form ethyl or ethylene derivatives.

    Substitution: The chlorine atoms in the 1,2-dichloroethenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield of the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and substituted cysteine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The 1,2-dichloroethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular signaling pathways, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine include other N-acyl-L-amino acids such as N-Acetyl-L-cysteine and N-Acetyl-S-(2-chloroethyl)-L-cysteine.

Uniqueness

What sets this compound apart from these similar compounds is the presence of the 1,2-dichloroethenyl group, which imparts unique chemical reactivity and potential biological activity. This structural feature allows for specific interactions and reactions that are not observed with other N-acyl-L-amino acids.

Properties

IUPAC Name

(2R)-2-acetamido-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPJGTSPIBSYQO-KDXUVAGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=CCl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030744
Record name S-Dichlorovinyl-N-acetylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148-31-4, 126924-18-3
Record name S-Dichlorovinyl-N-acetylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Dichlorovinyl-N-acetylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-S-(1,2-DICHLOROVINYL)-L-CYSTEINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2JSZ28HP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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